3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, a bromine atom attached to the benzene ring, and a pyrroloquinoline group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, including the formation of the pyrroloquinoline core, the introduction of the benzamide group, and the bromination of the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline group would form a bicyclic structure, and the benzamide group would be attached to this core .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could be replaced in a substitution reaction, or the amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more reactive. The amide group could form hydrogen bonds, potentially affecting the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
A novel series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which share a core structural similarity with the compound , were synthesized using a molecular hybridization approach. These compounds demonstrated in vitro antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of this chemical scaffold in the development of new antibacterial agents. The synthesis process is noted for its simplicity, high yield, and eco-friendly attributes (Largani et al., 2017).
Chemical Transformation and Structural Analysis
Research on pyrrolo[2,1-a][1,4]oxazinetriones and their interaction with o-phenylenediamine resulted in the formation of complex compounds with spectral characteristics similar to N-[2,4-dihydroxy-5-oxo-3-(3-oxo-4H-quinoxalin-2-yl)-2-phenylpyrrol-1-yl]benzamide. These findings contribute to the understanding of the chemical behavior of pyrroloquinoline derivatives under specific conditions, furthering the scope of synthetic applications (Tretyakov & Maslivets, 2020).
Polymorphs and Salt Forms
Study on 4-nitro-N-(quinolin-8-yl)benzamide polymorphs reveals the significance of understanding the polymorphic forms for the development of pharmaceutical compounds. The research illustrates different packing patterns, hydrogen bonding interactions, and polymorphic forms' impact on physical properties, crucial for drug formulation and stability studies (Khakhlary & Baruah, 2014).
Intramolecular Cyclization for Derivative Synthesis
An efficient synthesis route for pyrrolo[3,2,1-ij]quinoline-1,2-diones via intramolecular Friedel–Crafts cyclization was developed, showcasing the compound's structural analogs' diverse biological functions, including analgesic, anti-inflammatory, and anticancer activities. This synthesis approach highlights the chemical versatility and potential pharmaceutical applicability of the pyrroloquinoline scaffold (Moon et al., 2015).
Antiproliferative Activity
Substituted pyridone-annelated isoindigos, related to the core structure of the compound, exhibited significant antiproliferative activities against various human tumor cell lines without affecting noncancerous cells. This suggests the potential application of structurally similar compounds in cancer therapy, emphasizing the role of specific structural features in determining biological activity (Saleh et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets by forming covalent bonds, thereby altering the function of the target proteins .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include inflammatory pathways, oxidative stress pathways, and various signaling pathways.
Pharmacokinetics
Many indole derivatives are known to have good bioavailability due to their ability to bind to multiple receptors .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-bromo-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXESROVLKNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.